molecular formula C23H23ClN4O3S B2448955 N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride CAS No. 1217092-92-6

N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride

Cat. No.: B2448955
CAS No.: 1217092-92-6
M. Wt: 470.97
InChI Key: BZFOXHMTEQDMMR-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a potent and selective cell-permeable inhibitor of the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). This kinase is a key regulator of numerous cellular processes, and its dysregulation is implicated in the pathogenesis of Down syndrome and neurodegenerative diseases like Alzheimer's. By selectively inhibiting DYRK1A, this compound serves as a critical pharmacological tool for investigating neuronal differentiation and the molecular mechanisms underlying cognitive deficits . Furthermore, due to the role of DYRK1A in cell cycle control and proliferation, this inhibitor is also of significant interest in oncology research for probing mechanisms of tumorigenesis and evaluating potential therapeutic strategies . The compound's molecular weight is 551.05 g/mol and it is often associated with CAS number 911222-43-0. Supplied as a hydrochloride salt to enhance solubility and stability, it is an essential research chemical for studying central nervous system development, chromatin remodeling, and cell cycle dynamics in vitro and in vivo. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S.ClH/c1-16-3-5-18-21(13-16)31-23(25-18)27(9-2-8-26-10-7-24-15-26)22(28)17-4-6-19-20(14-17)30-12-11-29-19;/h3-7,10,13-15H,2,8-9,11-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFOXHMTEQDMMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC5=C(C=C4)OCCO5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C19H21ClN4OS2C_{19}H_{21}ClN_{4}OS_{2}, with a molecular weight of 419.0 g/mol. The presence of the imidazole ring is particularly noteworthy as it is linked to various pharmacological effects.

Anticancer Activity

Research indicates that compounds containing imidazole and benzothiazole moieties exhibit promising anticancer properties. For instance, studies have shown that related imidazole derivatives display IC50 values in the nanomolar range against various cancer cell lines, including HeLa and HCT-15 cells . Specifically, compounds with structural similarities to our compound have demonstrated the ability to inhibit tubulin polymerization, which is crucial for cancer cell division.

Compound Cell Line IC50 (nM) Mechanism of Action
Compound 6HeLa100Tubulin polymerization inhibition
Compound 7HCT-15200DNA damage induction

The mechanism by which N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide exerts its effects likely involves:

  • Tubulin Inhibition : Similar compounds have been shown to disrupt microtubule formation, leading to cell cycle arrest in the G2/M phase.
  • DNA Damage : The induction of γ-H2AX foci indicates that these compounds can cause DNA damage, which is a critical pathway in cancer therapy.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activity of various derivatives of imidazole and benzothiazole:

  • In Vitro Studies : Compounds similar to N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl) have shown significant cytotoxicity against multiple cancer cell lines .
  • Molecular Docking Studies : In silico analyses suggest that the compound interacts favorably with target proteins involved in cancer progression, indicating potential for further development as an anticancer agent .
  • ADMET Properties : Preliminary assessments based on Lipinski's rule suggest good drug-like properties, making it a candidate for further pharmacological evaluation .

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